N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiophene ring fused with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions
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Preparation of Benzothiophene Core
Starting Material: 2-aminothiophenol
Reaction: Cyclization with a suitable aldehyde or ketone under acidic conditions to form the benzothiophene ring.
Conditions: Reflux in the presence of a strong acid like hydrochloric acid.
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Formation of Chromene Structure
Starting Material: 4-hydroxycoumarin
Reaction: Alkylation with a suitable halide to introduce the methyl group at the 6-position.
Conditions: Base-catalyzed reaction using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Coupling of Benzothiophene and Chromene
Reaction: Amide bond formation between the benzothiophene amine and the chromene carboxylic acid derivative.
Conditions: Use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the benzothiophene or chromene rings.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
Products: Reduced forms of the carbonyl groups present in the compound.
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Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS).
Conditions: Carried out in organic solvents under controlled temperatures.
Products: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Enzyme Inhibition: It has potential as an inhibitor of specific enzymes due to its structural similarity to natural substrates or inhibitors.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways in diseases like cancer or neurological disorders.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide
- N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-methyl-4-oxochromene-2-carboxamide
Uniqueness
Compared to similar compounds, N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Biological Activity
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound with potential biological activities that have garnered attention in recent pharmacological research. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound's molecular characteristics are crucial for understanding its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H19N3O2S2 |
Molecular Weight | 433.55 g/mol |
LogP | 4.173 |
Polar Surface Area | 66.181 Ų |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 3 |
Research indicates that the compound exhibits various mechanisms of action that contribute to its biological activity:
- Antineoplastic Activity : Studies have shown that derivatives of similar structures can inhibit cancer cell proliferation. For instance, compounds with benzothiophene moieties have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting mitochondrial function .
- Anti-inflammatory Effects : Compounds structurally related to this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a significant role in inflammation and pain pathways .
- Antimicrobial Properties : Some derivatives have shown promising antibacterial and antifungal activities, suggesting that the compound may possess similar properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Case Studies
Several studies provide insights into the biological activity of compounds related to this compound:
- Anticancer Studies : A study examined the effects of related benzothiophene derivatives on human cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). Results indicated significant inhibition of cell growth at micromolar concentrations, with some compounds inducing apoptosis through mitochondrial pathways .
- Inflammation Models : In animal models of inflammation, compounds similar to this one demonstrated reduced edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .
- Microbial Inhibition : Research on derivatives indicated effective inhibition against Gram-positive and Gram-negative bacteria at low concentrations. The minimum inhibitory concentration (MIC) values were reported in the range of 10–50 µg/mL for several tested strains .
Properties
Molecular Formula |
C20H18N2O4S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4S/c1-10-6-7-14-12(8-10)13(23)9-15(26-14)19(25)22-20-17(18(21)24)11-4-2-3-5-16(11)27-20/h6-9H,2-5H2,1H3,(H2,21,24)(H,22,25) |
InChI Key |
VRYGCMFCMWORLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N |
Origin of Product |
United States |
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